N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, a nitrophenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multiple steps:
Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 2-furan-2-yl ethylamine with dimethylamine under basic conditions to form the dimethylamino intermediate.
Nitration of Phenyl Ring: The next step is the nitration of a phenyl ring to introduce the nitro group. This is usually achieved by treating the phenyl compound with a mixture of concentrated nitric acid and sulfuric acid.
Oxalamide Formation: The final step involves the coupling of the dimethylamino intermediate with the nitrated phenyl compound in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the dimethylamino group.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, the dimethylamino group can interact with neurotransmitter receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes in biological systems. The furan ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(thien-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with the nitro group in the para position on the phenyl ring.
Uniqueness
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a furan ring and a nitrophenyl group provides a distinct electronic environment that can be exploited in various chemical and biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-19(2)13(14-7-4-8-25-14)10-17-15(21)16(22)18-11-5-3-6-12(9-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYBXPPXDUQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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